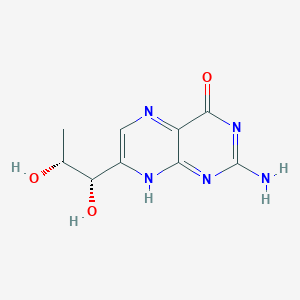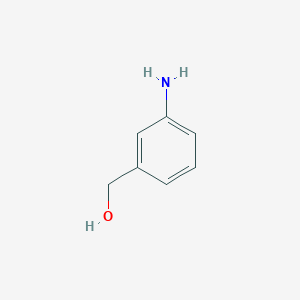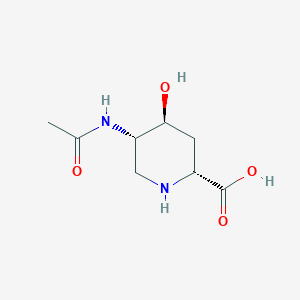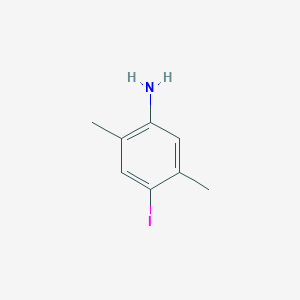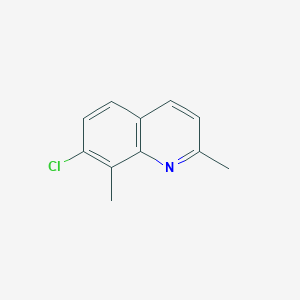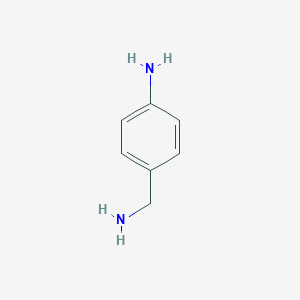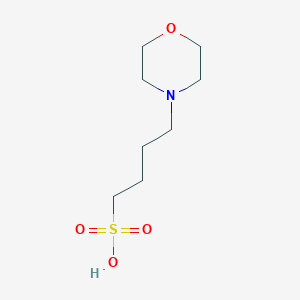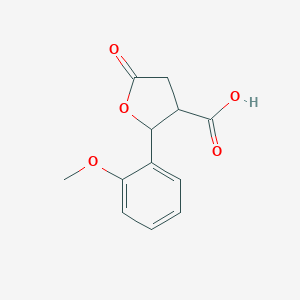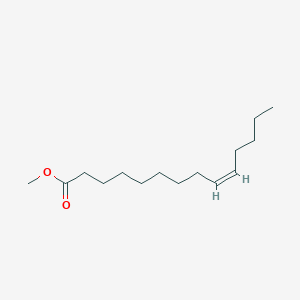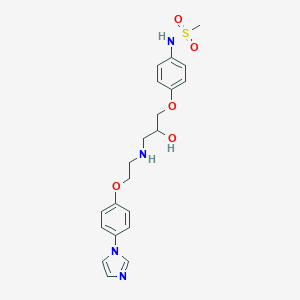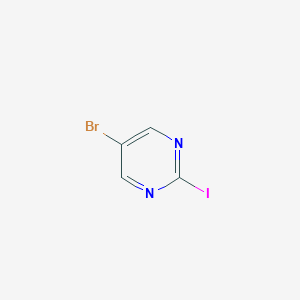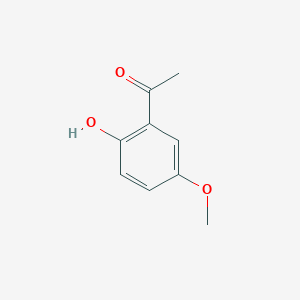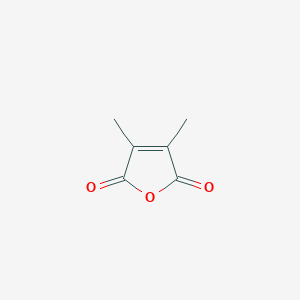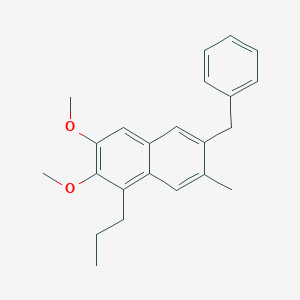
6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds. For example, the synthesis of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene is achieved in five steps, highlighting the complex nature of synthesizing substituted naphthalenes (Dozen & Hatta, 1975). Such processes may involve reactions under specific conditions to introduce or modify functional groups on the naphthalene core.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the functionalized [9]cycloparaphenylene with dimethoxynaphth-1,4-diyl units, showcase the importance of precise structural design for specific properties (Huang et al., 2014). Such analyses often involve spectroscopic methods and, in some cases, X-ray crystallography to confirm configurations and functional group positions.
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions based on their functional groups. The study of 2,6-dimethoxynaphthalene synthesis from dihydroxynaphthalene introduces methylation reactions, crucial for modifying chemical properties (Dong-sheng, 2004). Similarly, the reactivity of naphthalene compounds can be explored through electrophilic aromatic substitution, nucleophilic addition, and redox reactions, which are fundamental for further chemical transformations.
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structures. For instance, the presence of methoxy groups can affect the solubility and melting point of the compound, as seen in the synthesis of 2,6-dimethoxynaphthalene (Dong-sheng, 2004). Understanding these properties is essential for applications in materials science and pharmaceuticals.
科学的研究の応用
Synthesis and Structural Investigations
6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene plays a critical role in the synthesis of naphthoic and indenoic acids, which are of interest due to their potential inhibition effects on lactate dehydrogenase. Efficient methods for preparing 1-naphthoic acid precursors, including 6-benzyl-2,3-dimethoxy-1-propylnaphthalenes with substituted benzyl groups, have been developed. These compounds serve as precursors for highly substituted naphthoic and indenoic acids, essential in ongoing research investigating structural requirements for enzyme inhibition. The synthesis involves key intermediates such as 6,7-dimethoxy-5-propyl-1-tetralone and its derivatives, highlighting the compound's utility in medicinal chemistry and drug development processes (Deck et al., 2013).
Electrophilic Substitution and Methylation Studies
The compound also features in studies exploring electrophilic substitution reactions, particularly in the context of anodic oxidation. Systematic investigations into the anodic oxidation of methyl and benzylnaphthalenes reveal the influence of substitution on oxidation potentials and reaction pathways. Although not directly mentioned, derivatives of 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene likely share similar reactivity patterns, contributing to our understanding of electrophilic substitution mechanisms and their practical applications in organic synthesis (Utley et al., 2002).
Copolymerization and Material Science
In material science, derivatives of 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene are investigated for their copolymerization behavior with styrene. Novel trisubstituted ethylenes, including methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, demonstrate the versatility of naphthalene derivatives in synthesizing copolymers. These materials are characterized by their nitrogen content, structure via IR and NMR, and thermal properties, indicating potential applications in creating advanced polymeric materials with specific mechanical and thermal properties (Kharas et al., 2015).
特性
IUPAC Name |
6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANFESQYQTNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

